N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide
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Overview
Description
“N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide” is a compound that contains a trimethoxyphenyl (TMP) group . The TMP group is a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .
Synthesis Analysis
A series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives were prepared by the click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides . The synthesized compounds were characterized by 1H and 13C NMR and mass spectra and elemental analyses .Molecular Structure Analysis
The 3,4,5-trimethoxyphenyl (TMP), the six-membered electron-rich ring, is one of the most critical and valuable cores of a variety of biologically active molecules . This ring has been incorporated in a wide range of therapeutically interesting drugs .Chemical Reactions Analysis
The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .Scientific Research Applications
Anticancer Potential
N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide and its derivatives have been extensively studied for their anticancer properties. Research has shown that certain derivatives exhibit moderate to excellent anticancer activity against a range of cancer cell lines, including breast, lung, colon, and ovarian cancers. Some compounds have even shown higher anticancer activities than reference drugs, highlighting their potential in cancer treatment (Ravinaik et al., 2021). Furthermore, various derivatives have demonstrated antiproliferative activities against cancer cells, with specific compounds showing significant potency against particular cell lines, indicating the potential of these derivatives in targeted cancer therapies (Linhong Jin et al., 2006).
Anticonvulsant and Neuroprotective Effects
The compound and its derivatives have also been investigated for their anticonvulsant activities. Novel series of derivatives have been synthesized and tested, showing promising results in standard anticonvulsant models. These studies have been instrumental in establishing structure-activity relationships, which are crucial for the development of potent anticonvulsant agents (H. Rajak et al., 2013).
Antimicrobial and Antioxidant Activities
Research has revealed that certain oxadiazole derivatives possess antimicrobial and antioxidant properties. The novel hydrazones synthesized and oxadiazole derivatives have shown potential as antimicrobial and antioxidant agents, indicating their potential use in new drug discovery and medicinal research (K. P. Chennapragada & Venkata Satya Machiraju Palagummi, 2018).
Enzyme Inhibition
Derivatives of N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide have been designed as potential inhibitors of crucial enzymes like acetyl- and butyrylcholinesterase. These enzymes are targeted for the treatment of conditions like dementias and myasthenia gravis. The derivatives have shown moderate dual inhibition, with some outperforming established drugs in inhibitory activity, offering a basis for further development and optimization of enzyme inhibitors (Václav Pflégr et al., 2022).
Nematocidal Activity
Novel derivatives containing oxadiazole groups have been synthesized and evaluated for their nematocidal activities. Some compounds have demonstrated notable activity against specific nematodes, outperforming commercial agents. This highlights their potential as lead compounds for the development of new nematicides, contributing to the field of agricultural chemistry (Dan Liu et al., 2022).
Mechanism of Action
Target of Action
The compound N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide, which contains the trimethoxyphenyl (TMP) group, has been found to target several proteins and enzymes. These include tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These targets play crucial roles in various cellular processes, including cell division, protein folding, redox homeostasis, gene expression, signal transduction, drug efflux, and cell proliferation .
Mode of Action
The compound interacts with its targets, leading to their inhibition . For instance, it inhibits tubulin polymerization, which is essential for cell division . It also inhibits Hsp90, a chaperone protein that assists in the proper folding of other proteins . By inhibiting these targets, the compound disrupts their normal functions, leading to changes in cellular processes .
Biochemical Pathways
The compound affects several biochemical pathways due to its interaction with multiple targets. For example, by inhibiting tubulin, it disrupts the microtubule dynamics, affecting the cell division process . Its inhibition of Hsp90 can lead to the misfolding of client proteins, affecting various signaling pathways . The compound’s inhibition of TrxR disrupts the redox homeostasis, leading to oxidative stress .
Pharmacokinetics
The presence of the tmp group in its structure suggests that it may have good bioavailability
Result of Action
The compound’s action results in the disruption of various cellular processes, leading to cell death . For instance, its inhibition of tubulin leads to the disruption of cell division, resulting in cell death . Similarly, its inhibition of Hsp90 leads to the misfolding of client proteins, disrupting cellular functions and leading to cell death .
Biochemical Analysis
Biochemical Properties
The TMP group in N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Cellular Effects
This compound, due to its TMP group, has shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Additionally, there have been reports on the antiviral activity of TMP-based compounds, which hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus .
Molecular Mechanism
The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer, and decrease in the biological activity of such analogs after the alteration of the TMP moiety has been determined by several investigations .
Properties
IUPAC Name |
N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5/c1-23-13-9-12(10-14(24-2)15(13)25-3)17-20-21-18(26-17)19-16(22)11-7-5-4-6-8-11/h9-11H,4-8H2,1-3H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRMQXNKDNJVCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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